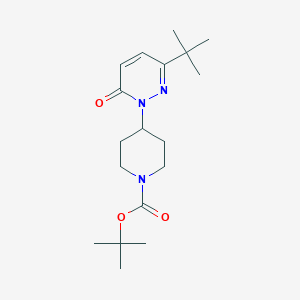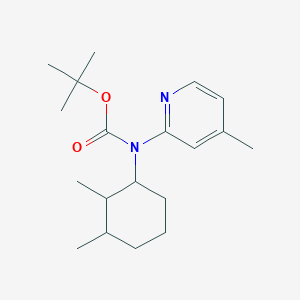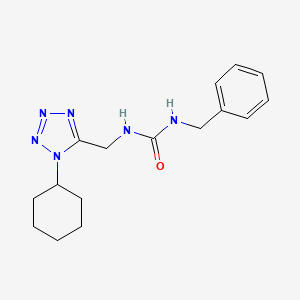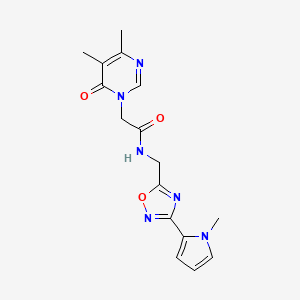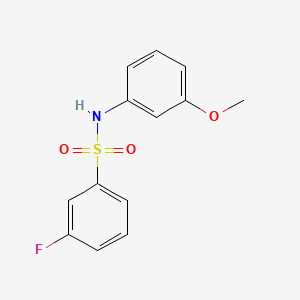![molecular formula C19H11FN6O B2989697 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline CAS No. 1251590-12-1](/img/structure/B2989697.png)
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline is a complex organic compound that combines various functional groups, including isoquinoline, oxadiazole, and triazole moieties. These structures grant the compound a unique set of chemical properties, making it a subject of interest in various fields such as chemistry, biology, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline typically involves multiple steps:
Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole: : This can be achieved through a click reaction between 3-fluorophenyl azide and an alkyne.
Synthesis of 1,2,4-oxadiazole ring: : This step often involves the cyclization of appropriate precursors in the presence of dehydrating agents.
Coupling of isoquinoline: : The final step involves the coupling of the formed 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole intermediate with an isoquinoline derivative under suitable reaction conditions, such as a palladium-catalyzed cross-coupling.
Industrial Production Methods
The industrial-scale production of this compound would follow similar synthetic routes but would require optimization for larger scale operations. Parameters such as temperature control, solvent selection, and purification techniques are critical for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline can undergo various types of reactions, including:
Oxidation: : Conversion of functional groups to higher oxidation states.
Reduction: : Reduction of oxadiazole or triazole rings under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or dichloromethane.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing halogenating agents or nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products depend on the specific reaction. For example, oxidation might yield various oxidized intermediates, while substitution reactions could introduce different functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline has significant potential in scientific research due to its multifaceted chemical structure:
Chemistry: : Studied for its unique electronic properties and reactivity.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its possible therapeutic applications, including antimicrobial and anticancer activities.
Industry: : Used in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action for compounds like 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline often involves interactions with molecular targets such as enzymes or receptors:
Molecular Targets: : Potential targets include kinases, proteases, and other enzymes.
Pathways Involved: : The compound can modulate various biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to similar compounds, 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline stands out due to its unique combination of functional groups:
Fluorophenyl-1H-1,2,3-triazole: : Adds specificity and enhances binding affinity in biological systems.
1,2,4-Oxadiazole: : Contributes to the electronic properties and stability of the molecule.
Isoquinoline: : Provides a rigid framework and potential for additional functionalization.
List of Similar Compounds
1-{3-[1-phenyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
1-{3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
1-{3-[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
Propriétés
IUPAC Name |
3-[1-(3-fluorophenyl)triazol-4-yl]-5-isoquinolin-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-13-5-3-6-14(10-13)26-11-16(23-25-26)18-22-19(27-24-18)17-15-7-2-1-4-12(15)8-9-21-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGUXAKEMOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)
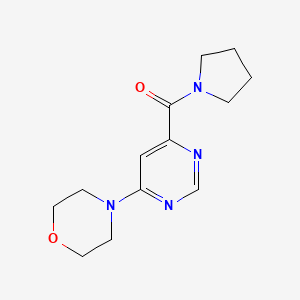
![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![2-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2989627.png)
